8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
CAS No.: 1552960-94-7
Cat. No.: VC6421934
Molecular Formula: C12H17NO2
Molecular Weight: 207.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1552960-94-7 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.273 |
| IUPAC Name | 8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
| Standard InChI | InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2 |
| Standard InChI Key | FONKVQNOVHBKDI-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2CC3=COC=C3)O |
Introduction
Synthesis Methods
The synthesis of 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol would likely involve multiple steps, including:
-
Formation of the Bicyclic Core: This could involve cyclization reactions under acidic or basic conditions.
-
Introduction of the Furan Ring: This might be achieved through alkylation or other coupling reactions.
-
Hydroxylation: The introduction of the alcohol group could be via reduction or oxidation reactions.
Chemical Reactions
This compound can undergo various chemical reactions relevant to its functional groups:
-
Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
-
Reduction: The furan ring can be reduced under certain conditions.
-
Substitution: The furan ring can undergo electrophilic substitution reactions.
Potential Biological Activities
While specific data on 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is limited, compounds with similar structures have shown potential in medicinal chemistry:
-
Antimicrobial Activity: Furan-containing compounds have been explored for their antimicrobial properties.
-
Anticancer Activity: Bicyclic structures with functional groups like furan have been studied for their anticancer potential.
Analytical Techniques
Characterization of this compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and formula.
Comparison with Related Compounds
Compounds like 8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one have been studied for their potential biological activities and structural uniqueness. These compounds share similarities in their bicyclic structures but differ in functional groups, which can significantly affect their chemical and biological properties.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Potential Biological Activities |
|---|---|---|---|---|
| 8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | Not specified | Approximately 272.308 g/mol | Furan, Triazole | Medicinal chemistry, pharmacology |
| 8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one | Not specified | Not specified | Furan, Carbonyl | Antimicrobial, anticancer |
| 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol | Not specified | Not specified | Furan, Alcohol | Potential antimicrobial, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume